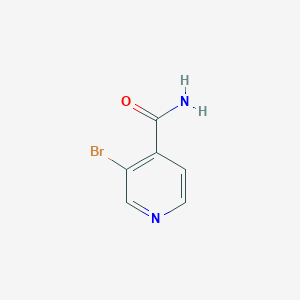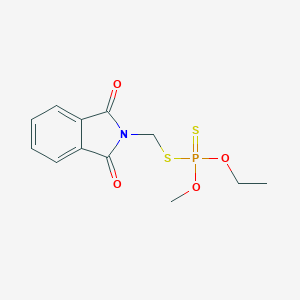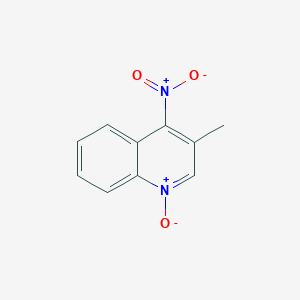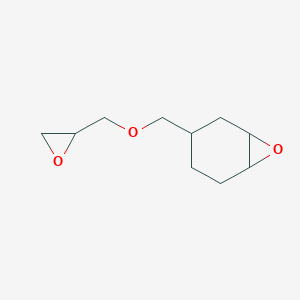
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 1.0)heptane, 3-((oxiranylmethoxy)methyl)-.
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mechanism Of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the epoxide group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. However, it has been shown to be relatively non-toxic in animal studies, indicating its potential for use in various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is its high yield in synthesis. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Future Directions
There are several potential future directions for research on 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. One area of interest is in the development of new synthetic methods for the compound, which could improve its yield and make it more accessible for use in various applications. Additionally, further studies on the compound's mechanism of action could provide insights into its potential use in organic synthesis and other fields. Finally, research on the compound's toxicity and safety profile could help to determine its potential for use in various applications.
Synthesis Methods
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- involves the reaction of 3-chloro-1,2-epoxypropane with 2,5-dihydrofuran in the presence of a strong base. This reaction results in the formation of the desired compound with a yield of around 60%.
properties
CAS RN |
10578-42-4 |
|---|---|
Product Name |
7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O3/c1-2-9-10(13-9)3-7(1)4-11-5-8-6-12-8/h7-10H,1-6H2 |
InChI Key |
BOICCJPODWMTEY-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COCC3CO3 |
Canonical SMILES |
C1CC2C(O2)CC1COCC3CO3 |
synonyms |
BA42'581 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



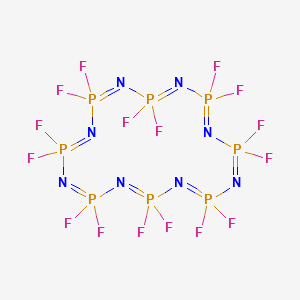
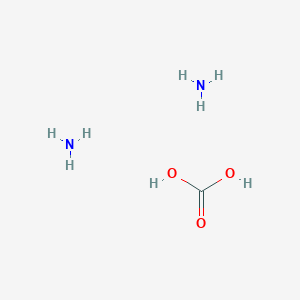
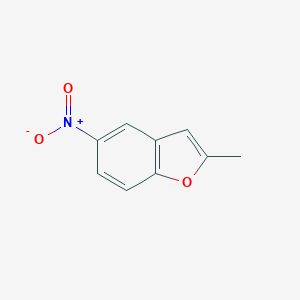
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
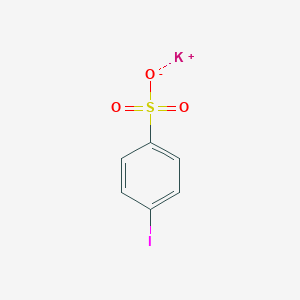
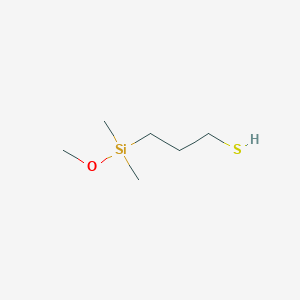
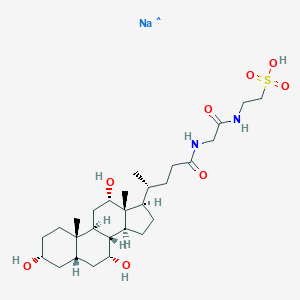
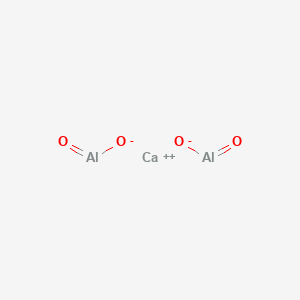
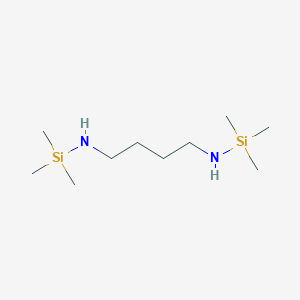

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
